![molecular formula C15H14N2O2 B1325110 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid CAS No. 1017200-69-9](/img/structure/B1325110.png)

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid, also known as quinolinic acid, is a heterocyclic compound that is commonly found in the human brain and produced from the amino acid tryptophan. It is part of numerous pharmacologically active compounds like cilostazol, aripiprazole, carteolol and exhibits an array of activities in peripheral and central tissues due to their moderate lipophilicity and good stability .

Synthesis Analysis

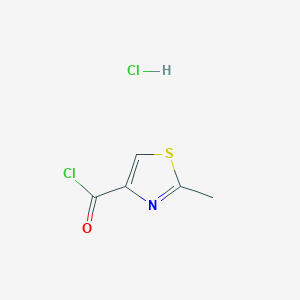

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid involves several steps. A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized, and evaluated for their in vitro antimicrobial activity . The synthesis involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis

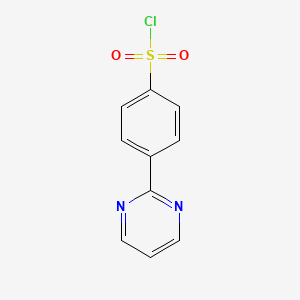

The molecular formula of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is C15H14N2O2. The structure of this compound can be found in various databases such as PubChem .Chemical Reactions Analysis

The chemical reactions involving 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid are complex and involve several steps. These syntheses involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .Physical And Chemical Properties Analysis

The molecular weight of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is 254.28 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen

Metabolic Engineering for Quinolinic Acid Production

Quinolinic acid (QA), a key intermediate of nicotinic acid (Niacin), has been explored in metabolic engineering of Escherichia coli. This approach aims to enhance quinolinic acid production, which can be subsequently converted to nicotinic acid for industrial applications. Engineering strategies include deactivating specific enzymes to block consumption pathways and increase the precursor availability, thereby achieving higher quinolinic acid yields (Zhu, Peña, & Bennett, 2021).

Industrial Synthesis Methods

Efforts have been made to synthesize nicotinic acid, an important pharmaceutical and chemical intermediate, from quinolinic acid. Methods involve the ozonolysis of quinoline and decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid), offering a potentially efficient way to meet industrial demands for nicotinic acid (Eli, 2007).

Receptor Identification and Pharmacological Applications

Nicotinic acid's pharmacological effects, particularly in lipid regulation, are mediated through specific receptors like PUMA-G and HM74. Understanding these receptor mechanisms is crucial for developing new drugs for treating dyslipidemia and other related conditions (Tunaru et al., 2003).

Quantification in Biological Systems

Methods have been developed for the concurrent quantification of quinolinic, picolinic, and nicotinic acids using gas chromatography-mass spectrometry. This enables the study of their roles in inflammatory and apoptotic responses, particularly in neuronal cell damage and death (Smythe et al., 2002).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has shown promising herbicidal activity. This discovery could lead to the development of new herbicides based on natural-product-derived nicotinic acid (Yu et al., 2021).

Atherosclerosis Treatment

Nicotinic acid has been found to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed in immune cells. This finding suggests a potential therapeutic application of nicotinic acid in treating atherosclerosis and possibly other inflammatory diseases (Lukasova et al., 2011).

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAHWHCIJQCFSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1325028.png)

![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)

![N-Methyl-4-[5-(trifluoromethyl)pyridin-2-yl]benzylamine](/img/structure/B1325037.png)

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)